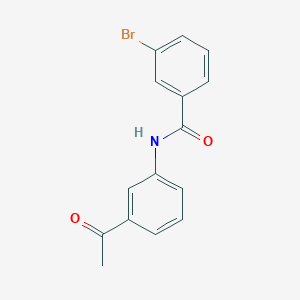

N-(3-acetylphenyl)-3-bromobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-acetylphenyl)-3-bromobenzamide” is a compound that contains an acetylphenyl group, a bromobenzamide group, and an amide linkage. The presence of these functional groups suggests that it could have interesting chemical properties and potential applications .

Molecular Structure Analysis

The molecular structure of “N-(3-acetylphenyl)-3-bromobenzamide” would likely be planar due to the conjugation of the amide group. The bromine atom might add some steric hindrance .Chemical Reactions Analysis

Isocyanates, which are similar to amides, are known to be reactive towards a variety of nucleophiles including alcohols, amines, and even water . The bromine atom in the benzamide group could potentially undergo nucleophilic aromatic substitution reactions .Wissenschaftliche Forschungsanwendungen

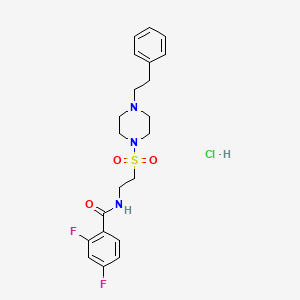

- Synthesis and Evaluation : N-(3-acetylphenyl)-3-bromobenzamide (PSASF-1) is one of several sulfonamide compounds synthesized and evaluated for antibacterial activity . It exhibited significant antibacterial effects against Escherichia coli , Pseudomonas aeruginosa , and Staphylococcus aureus .

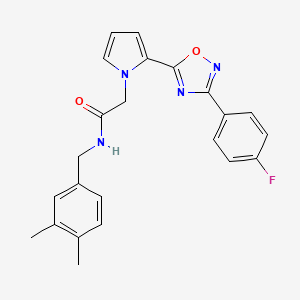

- Structure Modification : N-(3-acetylphenyl)-3-bromobenzamide was designed by condensing N-(4-(hydrazinecarbonyl)phenyl)benzamide with N-(4-acetylphenyl)nicotinamide, replacing the carbonyl group with an imine group .

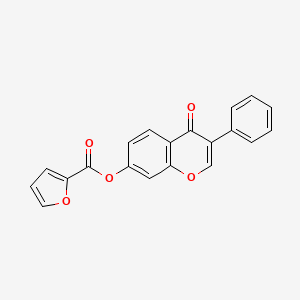

- Reduction Reaction : Lactobacillus reuteri DSM 20016 catalyzed the reduction of 3-acetylphenyl-N-ethyl-N-methylcarbamate to the corresponding secondary alcohol. The biocatalytic step achieved a 90% yield and up to 98% enantiomeric excess purity .

Antibacterial Activity

Drug Design and Synthesis

Biocatalysis

Medicinal Chemistry

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with proteins via polar, hydrophobic, and π-π interactions .

Mode of Action

It is likely that the compound interacts with its targets through a combination of polar, hydrophobic, and π-π interactions . These interactions can lead to changes in the conformation or activity of the target proteins, potentially altering their function.

Biochemical Pathways

Similar compounds have been shown to inhibit enzymes in the methylerythritol phosphate (mep) pathway . This pathway is responsible for isoprene synthesis, which is vital to bacterial and parasitic metabolism and survival .

Pharmacokinetics

A structurally similar compound, n-(3-acetylphenyl)-n-methylacetamide, has been shown to have high gastrointestinal absorption and is predicted to be bbb permeant . These properties suggest that N-(3-acetylphenyl)-3-bromobenzamide may also have good bioavailability.

Result of Action

Based on the potential inhibition of the mep pathway, the compound could disrupt isoprene synthesis, leading to detrimental effects on bacterial and parasitic metabolism and survival .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(3-acetylphenyl)-3-bromobenzamide. For instance, the presence of other molecules can affect the compound’s interactions with its targets. Additionally, factors such as pH and temperature can influence the compound’s stability and activity .

Eigenschaften

IUPAC Name |

N-(3-acetylphenyl)-3-bromobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO2/c1-10(18)11-4-3-7-14(9-11)17-15(19)12-5-2-6-13(16)8-12/h2-9H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTHYWYCRFAOHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-3-bromobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7,9-Trimethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2779957.png)

![N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-ynamide](/img/structure/B2779961.png)

![N-(3-chloro-4-methylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2779963.png)

![2-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2779969.png)

![N-(3-fluorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2779972.png)

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2779974.png)

![4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B2779975.png)

![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2779978.png)